molecular formula C22H14ClNO2S B11514499 3-[(E)-(phenylimino)methyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate

3-[(E)-(phenylimino)methyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate

Cat. No.: B11514499
M. Wt: 391.9 g/mol
InChI Key: YAPKJJJAXCHDMO-UHFFFAOYSA-N
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Description

3-[(E)-(phenylimino)methyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate is a complex organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-(phenylimino)methyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate typically involves the condensation of 3-chloro-1-benzothiophene-2-carboxylic acid with an appropriate amine derivative. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the corresponding acid chloride, which then reacts with the amine to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-[(E)-(phenylimino)methyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[(E)-(phenylimino)methyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(E)-(phenylimino)methyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways and leading to antiproliferative effects in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[(E)-(phenylimino)methyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate apart from similar compounds is its specific structural features, which confer unique chemical and biological properties. The presence of the phenylimino group and the chloro substituent on the benzothiophene ring enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C22H14ClNO2S

Molecular Weight

391.9 g/mol

IUPAC Name

[3-(phenyliminomethyl)phenyl] 3-chloro-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C22H14ClNO2S/c23-20-18-11-4-5-12-19(18)27-21(20)22(25)26-17-10-6-7-15(13-17)14-24-16-8-2-1-3-9-16/h1-14H

InChI Key

YAPKJJJAXCHDMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=CC2=CC(=CC=C2)OC(=O)C3=C(C4=CC=CC=C4S3)Cl

Origin of Product

United States

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